Superior NF-κB Transcriptional Inhibition vs. Closest Analogs
In a head-to-head screening of 67 licorice phenolics using SW480 cells transfected with an NF-κB luciferase reporter gene, Licoagrochalcone C inhibited NF-κB transcription with an IC50 of 2.44 μM [1]. This potency is significantly higher than that of the structurally related retrochalcone Licochalcone B (IC50 7.27 μM) and Licochalcone E (IC50 3.83 μM) [1].
| Evidence Dimension | Inhibition of NF-κB transcription |
|---|---|
| Target Compound Data | IC50 = 2.44 μM |
| Comparator Or Baseline | Licochalcone B: IC50 = 7.27 μM; Licochalcone E: IC50 = 3.83 μM |
| Quantified Difference | 3.0-fold more potent than Licochalcone B; 1.6-fold more potent than Licochalcone E |
| Conditions | SW480 colon cancer cells transfected with NF-κB luciferase reporter gene; compound library from Glycyrrhiza inflata |
Why This Matters
Researchers requiring potent, targeted inhibition of the NF-κB pathway for inflammation studies can expect significantly greater activity per unit mass compared to commonly cited alternatives like Licochalcone B or E.
- [1] Lin, Y.; Kuang, Y.; Li, K.; Wang, S.; Ji, S.; Chen, K.; Song, W.; Qiao, X.; Ye, M. Screening for bioactive natural products from a 67-compound library of Glycyrrhiza inflata. Bioorg. Med. Chem. 2017, 25, 3706–3713. DOI: 10.1016/j.bmc.2017.05.019. View Source
